1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE
Overview
Description
1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring substituted with an amino group, a methoxy group, and a dimethylaminoethyl ketone side chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Dimethylaminoethyl Ketone Side Chain: This step involves the reaction of the indole derivative with a dimethylaminoethyl halide under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted indole derivatives with new functional groups.
Scientific Research Applications
1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(5-Methoxy-2,3-dihydro-1H-indol-1-yl)-2-(dimethylamino)ethan-1-one: Lacks the amino group, which may result in different chemical and biological properties.
1-(6-Amino-2,3-dihydro-1H-indol-1-yl)-2-(dimethylamino)ethan-1-one: Lacks the methoxy group, which can affect its reactivity and biological activity.
Uniqueness: 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE is unique due to the presence of both the amino and methoxy groups on the indole ring, which imparts specific chemical reactivity and potential biological activities that are distinct from similar compounds.
Biological Activity
1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone, also known by its CAS number 1116229-84-5, is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and neuropharmacology. This compound features an indolin-1-yl core and has potential applications in the treatment of neurological disorders and as a psychoplastogen.
- Molecular Formula : C13H19N3O2
- Molecular Weight : 247.298 g/mol
- IUPAC Name : 1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone
- CAS Number : 1116229-84-5
Property | Value |
---|---|
Molecular Formula | C13H19N3O2 |
Molecular Weight | 247.298 g/mol |
IUPAC Name | 1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone |
Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin system. This compound acts as a modulator of the 5-hydroxytryptamine (5-HT) receptor, specifically the 5-HT2A receptor, which plays a crucial role in synaptic plasticity and neuronal growth.
Research suggests that compounds with similar structures can promote neurogenesis and synaptic connectivity through mechanisms involving:
- Activation of AMPA receptors
- Engagement of tropomyosin receptor kinase B (TrkB)
- Modulation of the mammalian target of rapamycin (mTOR) signaling pathway
These interactions may lead to therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the effects of this compound on neuronal structure and function. For instance:
- Neuroplasticity Enhancement : Research indicates that compounds like this compound can enhance synaptic plasticity, leading to improved cognitive functions and resilience against stress-induced changes in neural architecture .
- Therapeutic Potential : In preclinical models, this compound has shown promise as a non-hallucinogenic alternative to traditional psychedelics for treating mood disorders. Its ability to promote neuronal growth without inducing hallucinations makes it a candidate for further clinical investigation .
- Comparison with Other Compounds : Similar compounds have been studied for their psychoplastogenic properties. For example, ketamine has demonstrated rapid antidepressant effects through similar pathways but carries risks of dissociation and hallucinations. In contrast, this compound offers a potentially safer profile .
Properties
IUPAC Name |
1-(6-amino-5-methoxy-2,3-dihydroindol-1-yl)-2-(dimethylamino)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h6-7H,4-5,8,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJXFRBYNGFYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC2=CC(=C(C=C21)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696895 | |
Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)-2-(dimethylamino)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116229-84-5 | |
Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)-2-(dimethylamino)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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